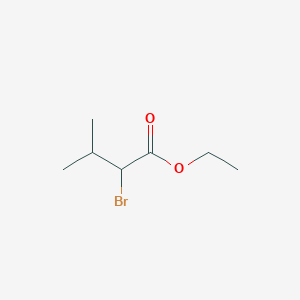![molecular formula C10H14O B128865 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI) CAS No. 155156-95-9](/img/structure/B128865.png)
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI) is a chemical compound that has been extensively studied in scientific research. This compound is commonly known as norcarane aldehyde and is widely used in organic synthesis. Norcarane aldehyde has been found to have various biochemical and physiological effects, making it a valuable compound in scientific research.
Mécanisme D'action
The mechanism of action of norcarane aldehyde is not fully understood. However, it is believed to act as a reactive aldehyde, reacting with various nucleophiles to form new compounds. Norcarane aldehyde has also been found to act as a Michael acceptor, reacting with various nucleophiles to form new compounds.
Effets Biochimiques Et Physiologiques
Norcarane aldehyde has been found to have various biochemical and physiological effects. It has been found to be cytotoxic to various cancer cell lines, making it a potential anti-cancer agent. Norcarane aldehyde has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Norcarane aldehyde has several advantages as a chemical compound for lab experiments. It is readily available and relatively inexpensive, making it a valuable compound for organic synthesis. However, norcarane aldehyde is highly reactive and can be difficult to handle, making it challenging to work with.
Orientations Futures
There are several future directions for the study of norcarane aldehyde. One potential direction is the development of new synthetic methods for norcarane aldehyde. Another potential direction is the study of the mechanism of action of norcarane aldehyde, which could lead to the development of new compounds with similar properties. Finally, the study of the biochemical and physiological effects of norcarane aldehyde could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
Norcarane aldehyde can be synthesized using several methods, including the oxidation of norcarane using various oxidizing agents. One of the most common methods is the oxidation of norcarane using potassium permanganate in an aqueous solution. This method yields norcarane aldehyde in high purity and is widely used in organic synthesis.
Applications De Recherche Scientifique
Norcarane aldehyde has been extensively studied in scientific research for its various applications. It is commonly used in the synthesis of various organic compounds, including chiral amines, amino acids, and heterocyclic compounds. Norcarane aldehyde has also been found to have antimicrobial properties, making it a valuable compound in the development of new antibiotics.
Propriétés
Numéro CAS |
155156-95-9 |
|---|---|
Nom du produit |
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI) |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1R,2S,4R)-2-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-10(7-11)6-8-2-4-9(10)5-3-8/h2,4,7-9H,3,5-6H2,1H3/t8-,9+,10-/m1/s1 |
Clé InChI |
CKRQZBVTOBNMOI-KXUCPTDWSA-N |
SMILES isomérique |
C[C@@]1(C[C@H]2CC[C@@H]1C=C2)C=O |
SMILES |
CC1(CC2CCC1C=C2)C=O |
SMILES canonique |
CC1(CC2CCC1C=C2)C=O |
Synonymes |
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
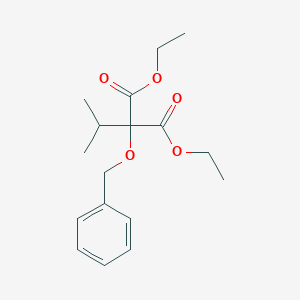
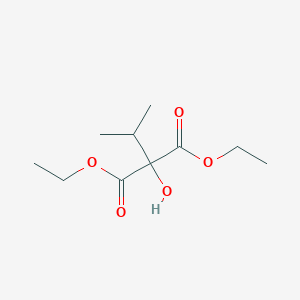

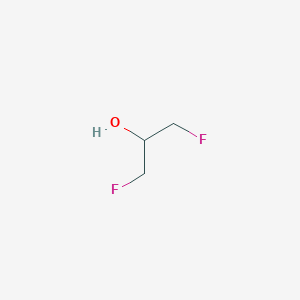
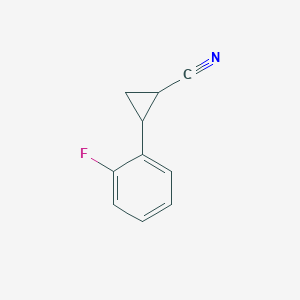
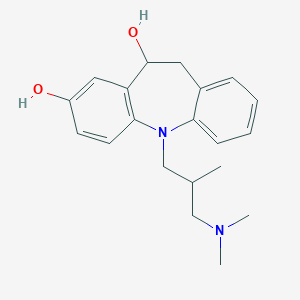
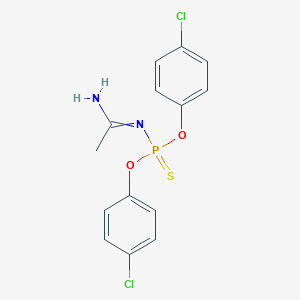
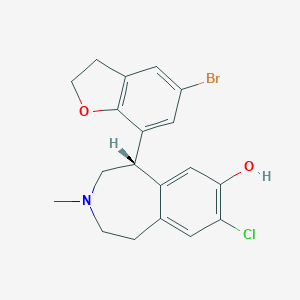
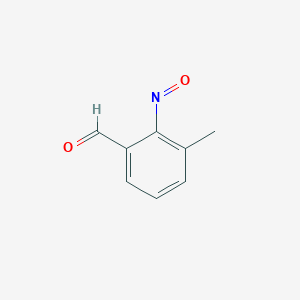
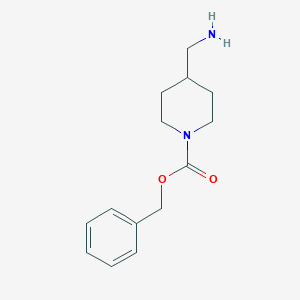
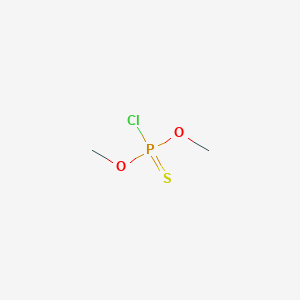
![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)
